D-Limonene exhibits promising anticancer properties. Studies suggest it can inhibit the growth and proliferation of various cancer cells []. It might achieve this through multiple mechanisms, including inducing apoptosis (programmed cell death) in cancer cells and reducing inflammation, which can promote tumor development []. While the exact mechanisms require further investigation, phase I clinical trials have shown positive results. For instance, a study reported partial response in a patient with breast cancer and stable disease in patients with colorectal cancer after D-Limonene treatment [].
Research suggests D-Limonene possesses antimicrobial properties. It can disrupt the cell membranes of bacteria and fungi, leading to their death []. This characteristic makes D-Limonene a potential candidate for developing natural food preservatives or antimicrobial agents.
(R)-(+)-Limonene is a colorless liquid aliphatic hydrocarbon classified as a cyclic monoterpene. It is the major component of the essential oil found in citrus fruit peels, particularly oranges, which contributes to its characteristic fragrance and flavor. This compound is a chiral molecule, predominantly occurring as the (R)-enantiomer in nature, while the (S)-enantiomer is found in coniferous trees and other plants like caraway and dill. The name "limonene" derives from the Italian word limone, meaning lemon .
The mechanism of action of D-Limonene depends on the specific application. In the food industry, it acts as a flavoring agent, masking bitter tastes and enhancing citrusy notes []. Research suggests D-Limonene's anti-inflammatory and antioxidant properties may contribute to its potential health benefits []. However, the precise mechanisms underlying these effects require further investigation.
D-Limonene is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) for use as a food flavoring agent []. However, high doses or prolonged exposure can cause skin irritation, particularly in individuals with sensitive skin. D-Limonene is also highly flammable and should be handled with appropriate precautions.
(R)-(+)-Limonene is relatively stable but can undergo various chemical transformations:
The conversion of (R)-(+)-limonene to carvone is a significant reaction that involves a three-step process starting with the addition of nitrosyl chloride across the double bond .
(R)-(+)-Limonene exhibits several biological activities:
(R)-(+)-Limonene can be synthesized through several methods:
(R)-(+)-Limonene has diverse applications across various industries:
Studies on (R)-(+)-limonene have explored its interactions with various biological systems:
Several compounds share structural similarities with (R)-(+)-limonene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
(S)-Limonene | Monoterpene | Found in coniferous trees; has a piny odor |
Carvone | Ketone | Derived from limonene; used in flavoring and fragrance |
Terpineol | Monoterpene Alcohol | Exhibits floral aroma; used in perfumes |
Pinene | Monoterpene | Characteristic pine scent; found in pine trees |
(R)-(+)-limonene stands out due to its predominant presence in citrus fruits and its extensive use as both a flavoring agent and a solvent. Its unique enantiomeric form contributes distinct sensory properties that differentiate it from similar compounds like (S)-limonene, which has different olfactory characteristics.
(R)-(+)-limonene exhibits distinct phase transition characteristics that are fundamental to understanding its physical behavior across different temperature ranges. The melting point of (R)-(+)-limonene has been reported with some variation in the literature, ranging from -74.35°C to -96.9°C [1] [2] [3]. This variation may be attributed to different measurement methodologies and sample purities. The most commonly cited melting point is -74.35°C, which represents the transition from solid crystalline phase to liquid phase under standard atmospheric pressure [2] [3].
The boiling point of (R)-(+)-limonene is consistently reported within a narrow range of 175.5°C to 177°C at standard atmospheric pressure [1] [2] [3] [4]. More precise measurements indicate boiling points of 175.5-176.0°C [2], with high-purity samples showing boiling points of 176-177°C [4] [5]. These values demonstrate the compound's moderate volatility, which has significant implications for its applications and environmental behavior.
The phase transition behavior is further characterized by the compound's vapor pressure characteristics. At 20°C, (R)-(+)-limonene exhibits a vapor pressure ranging from 190 to 210 Pa [1] [2] [4], indicating significant volatility at ambient temperatures. This relatively high vapor pressure contributes to the compound's characteristic citrus aroma and its tendency to evaporate readily from surfaces.
The critical constants of (R)-(+)-limonene have been determined through both experimental measurements and theoretical estimation methods. According to comprehensive thermodynamic studies, the critical temperature is 657.16 K (384.01°C) [6] [7]. The critical pressure has been calculated as 2755.56 kPa using the Joback group contribution method [7]. The critical volume is estimated at 0.496 m³/kmol [7].
These critical constants are essential for understanding the compound's behavior under high-pressure and high-temperature conditions, particularly relevant for industrial processing applications. The relatively high critical temperature indicates that (R)-(+)-limonene can exist in liquid form at elevated temperatures, which is important for various thermal processing applications.
The enthalpy of vaporization represents another crucial thermodynamic parameter. Experimental measurements have determined values ranging from 48.90 to 49.90 kJ/mol at the normal boiling point [6] [7]. More precise calorimetric studies report values of 49.50 kJ/mol and 49.60 kJ/mol [7]. The enthalpy of fusion has been measured as 11.38 to 11.73 kJ/mol [7], indicating the energy required for the solid-to-liquid phase transition.
Heat capacity data for the gas phase shows temperature dependence, ranging from 269.8 J/mol·K at 448.45 K to 362.36 J/mol·K at 657.16 K [7]. This temperature dependence is crucial for thermal calculations and process design involving (R)-(+)-limonene at elevated temperatures.
Transport properties include diffusion coefficients that vary significantly with the medium and temperature. In polypropylene matrices, diffusion coefficients have been measured for the compound with molecular mass 136 g/mol [8]. The diffusion behavior correlates with the polymer's isotactic index and temperature, with diffusion coefficients being approximately one order of magnitude higher in random copolymers compared to homopolymers [8].
(R)-(+)-limonene demonstrates significant susceptibility to oxidation through multiple pathways, making it an important compound for understanding atmospheric chemistry and industrial oxidation processes. The compound possesses two distinct double bonds: an endocyclic double bond within the cyclohexene ring and an exocyclic double bond in the isopropenyl side chain. These structural features result in different reactivity patterns and kinetic behaviors.
Ozonolysis reactions represent one of the most important oxidation pathways for (R)-(+)-limonene. The endocyclic double bond reacts with ozone at a rate constant of 2.0×10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at 298 K [9] [10]. The exocyclic double bond shows higher reactivity with a rate constant of 3.3×10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ under the same conditions [11] [9]. These rate constants indicate that both double bonds are highly reactive toward ozone, with the exocyclic position being slightly more susceptible to ozonolysis.
Theoretical studies using density functional methods have provided detailed insights into the ozonolysis mechanism [11]. The initial reaction steps involve primary ozonide formation, which is highly exothermic, followed by decomposition to Criegee intermediates and carbonyl compounds. The theoretical rate coefficient of 1.6×10⁻¹⁶ molecule⁻¹ cm³ s⁻¹ shows good agreement with experimental values [11].
Hydroxyl radical reactions constitute another significant oxidation pathway. The overall rate constant for OH radical reactions with (R)-(+)-limonene ranges from 1.4 to 1.7×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K [12]. This high reactivity toward OH radicals contributes to the compound's short atmospheric lifetime and its role in secondary organic aerosol formation.
Autoxidation processes occur readily at elevated temperatures, particularly in the range of 70-90°C [13] [14]. The autoxidation mechanism involves degenerate chain branching through bimolecular reactions and hydroperoxide formation [14]. Kinetic studies have shown that the reaction proceeds through thermal decomposition of limonene peroxides as the initiation step, leading to various oxygenated products including epoxides, carveol, and carvone [13].
Epoxidation kinetics have been extensively studied using both homogeneous and heterogeneous catalysts. In aerobic epoxidation over cobalt catalysts, the kinetic analysis reveals two distinct reaction pathways: homogeneous liquid-phase epoxidation and heterogeneous surface-catalyzed epoxidation [15]. The rate equations demonstrate complex dependencies on catalyst concentration, oxygen pressure, and substrate concentration [15].
Aqueous phase oxidation studies reveal different kinetic behaviors. Bimolecular rate coefficients for OH radical reactions in aqueous solution range from 2-5×10⁹ M⁻¹ s⁻¹ for saturated oxidation products and 1-2×10¹⁰ M⁻¹ s⁻¹ for unsaturated compounds [12]. Ozonolysis in aqueous phase proceeds with rate coefficients between 2-6×10⁴ M⁻¹ s⁻¹ for unsaturated compounds [12].
The solubility characteristics of (R)-(+)-limonene reflect its predominantly hydrophobic nature, which significantly influences its environmental fate and biological interactions. Water solubility is notably low, with measured values of 13.8 mg/L at 25°C [2] [16]. This limited aqueous solubility is consistent with the compound's lipophilic character and high octanol-water partition coefficient.
The octanol-water partition coefficient (Log Kow) serves as a key indicator of the compound's lipophilicity and bioaccumulation potential. Values reported in the literature range from 3.309 to 4.83 [2] [17] [16], with most reliable sources indicating Log Kow values around 4.23 [2] [16]. This high partition coefficient indicates strong preference for lipid phases over aqueous phases, suggesting potential for bioaccumulation in fatty tissues.
Henry's law constant provides insight into the compound's volatility from aqueous solutions. The reported value of 34.8 kPa·m³/mol at 25°C [2] [16] indicates high volatility, meaning that (R)-(+)-limonene readily partitions from water to the gas phase. This property has important implications for atmospheric transport and indoor air quality considerations.
Solubility in organic solvents is generally excellent, reflecting the compound's organic nature. (R)-(+)-limonene is readily soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethyl formamide at concentrations of approximately 20 mg/mL [18] [19]. The compound is described as miscible with alcohol, chloroform, ether, and carbon disulfide [20], while being immiscible with water [20].
Special attention has been given to solubility in aqueous buffer systems for biological applications. When first dissolved in ethanol and then diluted with aqueous buffer, (R)-(+)-limonene achieves solubility of approximately 0.33 mg/mL in a 1:2 solution of ethanol:phosphate-buffered saline (pH 7.2) [18]. This preparation method is recommended for biological studies, though storage of such aqueous solutions should not exceed one day due to stability concerns [18].
The effects of co-solutes on partition coefficients have been systematically studied [21]. Ionic compounds such as potassium chloride and neutral osmotica including various sugars significantly influence both Henry's law constants and octanol-water partition coefficients. Salting-out effects are particularly pronounced for the more hydrophilic compounds, with modifications of 30-50% observed at high co-solute concentrations [21].
Environmental partitioning behavior has been characterized through bioconcentration factor calculations. Based on water solubility and octanol-water partition coefficient data, bioconcentration factors of 246-262 have been estimated [16], suggesting moderate potential for bioaccumulation in aquatic organisms. The high Henry's law constant predicts rapid volatilization from surface waters, with an estimated half-life of 3.4 hours for volatilization from a model river system [16].
Chemical stability under various storage conditions has been documented. The compound is chemically stable under standard ambient conditions but shows reactivity toward strong oxidizing agents and acids [17]. Vapor-air mixtures become explosive under intense heating conditions [17]. Recommended storage involves cool conditions with protection from oxidizing agents [20].
Flammable;Irritant;Health Hazard;Environmental Hazard